Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate
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Overview
Description
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 2-position, and a carboxylate ester group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate typically involves the iodination of a suitable indazole precursor. One common method is the reaction of 2-methylindazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3-position. The resulting 3-iodo-2-methylindazole is then esterified with methyl chloroformate in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The ester group at the 5-position can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
Substitution Reactions: Products include various substituted indazole derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced forms of the ester group.
Scientific Research Applications
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer, antiviral, and anti-inflammatory agents.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions, particularly those involving indazole derivatives.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: The compound is used in the synthesis of drug candidates and in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects. The iodine atom at the 3-position and the ester group at the 5-position can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2-methyl-2H-indazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-chloro-2-methyl-2H-indazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 3-fluoro-2-methyl-2H-indazole-5-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.
Biological Activity
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
This compound has a molecular formula of C9H8IN2O2. The compound features an iodine atom at the 3-position and a carboxylate group at the 5-position, which are crucial for its biological activity. The synthesis typically involves palladium-catalyzed cross-coupling reactions, often utilizing reagents such as sodium borohydride and copper(I) iodide to enhance yields and efficiency .
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that indazole derivatives can inhibit various bacterial and fungal strains, suggesting that this compound may possess similar properties. However, comprehensive evaluations are necessary to fully establish its efficacy as an antimicrobial agent .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Preliminary studies demonstrate that it may inhibit cell growth in several cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The compound's mechanism of action is believed to involve the modulation of specific molecular targets, including kinases critical for cell signaling pathways .
The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors:
- Kinase Inhibition : Indazole derivatives have shown inhibitory effects on kinases involved in cancer progression. The presence of the iodine atom and carboxylate group enhances binding affinity to these targets .
- Cell Signaling Modulation : The compound may alter cellular signaling pathways by inhibiting or activating specific proteins, which can lead to reduced proliferation of cancer cells .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound, researchers conducted MTT assays on HCT-116 and MDA-MB-231 cell lines. The IC50 values indicated significant inhibition of cell growth, suggesting that the compound could serve as a potential therapeutic agent against certain cancers .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of indazole derivatives, including this compound. Results demonstrated promising activity against various bacterial strains, highlighting the need for further exploration into its potential as an antimicrobial treatment .
Summary of Findings
Properties
Molecular Formula |
C10H9IN2O2 |
---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
methyl 3-iodo-2-methylindazole-5-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-13-9(11)7-5-6(10(14)15-2)3-4-8(7)12-13/h3-5H,1-2H3 |
InChI Key |
MQEKYSIQHDVKPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)C(=O)OC)I |
Origin of Product |
United States |
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